Deoxy-alpha-limonol

Descripción

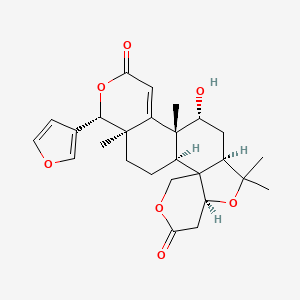

Deoxy-alpha-limonol is a deoxygenated derivative of limonol, a naturally occurring terpenoid alcohol. Structurally, it is characterized by the absence of a hydroxyl group at a specific carbon position compared to its parent compound, limonol. This modification alters its physicochemical properties, such as solubility, stability, and reactivity, making it a subject of interest in synthetic biology and natural product chemistry. This compound has been studied in the context of modular natural product libraries, where deoxy sugars like this compound are used to generate structural diversity for bioactivity screening .

Propiedades

Número CAS |

83991-64-4 |

|---|---|

Fórmula molecular |

C26H32O7 |

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

(1S,7S,10R,12R,13R,18R,19R)-18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione |

InChI |

InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3/t15-,16-,18+,19-,22-,24+,25+,26?/m0/s1 |

Clave InChI |

VNNZUOXOSGRYOD-DRHORCJJSA-N |

SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C |

SMILES isomérico |

C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)([C@@H](C[C@@H]5C36COC(=O)C[C@@H]6OC5(C)C)O)C |

SMILES canónico |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

deoxy-alpha-limonol deoxylimonol limonol, deoxy- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Deoxy-alpha-limonol belongs to a broader class of deoxygenated terpenoids and sugar derivatives. Below is a comparative analysis with structurally and functionally related compounds:

2.1 Structural Similarities and Differences

A study leveraging the LEMONS algorithm for generating hypothetical modular natural products highlighted this compound as part of a library of deoxy and hexose sugars. Key structural comparisons include:

| Compound | Core Structure | Functional Groups | Bioactivity Potential |

|---|---|---|---|

| This compound | Terpenoid backbone | Deoxygenated C3 position | Moderate antimicrobial activity |

| Limonol | Terpenoid backbone | Hydroxyl group at C3 | Antioxidant, anti-inflammatory |

| Deoxyribose | Pentose sugar | Deoxygenated C2 position | DNA backbone, metabolic roles |

| Alpha-limonene | Monoterpene hydrocarbon | No oxygen-containing groups | Fragrance, insecticidal uses |

Source: Hypothetical modular natural product libraries analyzed via LEMONS

- This compound vs. Limonol: The absence of the hydroxyl group in this compound reduces its polarity, enhancing membrane permeability but diminishing water solubility compared to limonol. This structural change may explain its lower antioxidant activity but retained antimicrobial properties .

- This compound vs. Deoxyribose: While both are deoxygenated, this compound’s terpenoid backbone differentiates it from the sugar-derived deoxyribose.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.